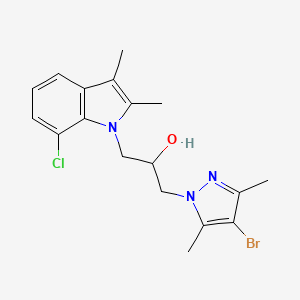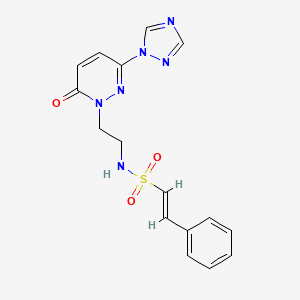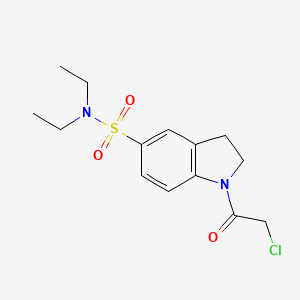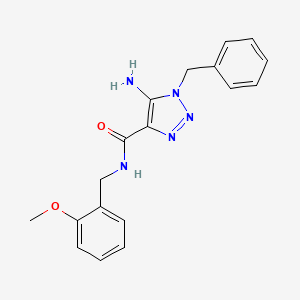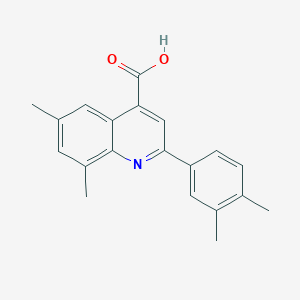![molecular formula C25H27N5O2S B2944187 N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111222-00-4](/img/structure/B2944187.png)
N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of substituted amino-triazoles with bifunctional compounds under different experimental settings . The specific synthesis process for this compound is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Computational Prediction and Synthesis
A study focused on the virtual library modeling of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, including compounds structurally similar to N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. The study utilized PASS and GUSAR software for predicting the biological activity and acute toxicity of these compounds. It revealed potential antineurotic activity, suggesting these compounds as candidates for male reproductive and erectile dysfunction treatment. The compounds were classified as slightly toxic or practically nontoxic, indicating their safety for further research (Danylchenko, Drushlyak, & Kovalenko, 2016).
Structural and Molecular Investigations
Another study involved the synthesis of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, which share a core structure with the compound of interest. This research detailed the crystal and molecular structure of these derivatives, providing insight into their potential reactivity and applications in various fields, such as material science or pharmaceuticals (Crabb et al., 1999).
Antimicrobial and Antileishmanial Activities
Research on the antimicrobial and antileishmanial activities of novel triazolo[4,3-a]quinoline derivatives, which are chemically related to the compound , showed promising results against primary pathogens. This study highlights the potential of these compounds in addressing infectious diseases and contributing to the development of new antimicrobial agents. The evaluation of their bioactivity underscores the importance of structural features in mediating biological effects, suggesting a broader application of such molecules in therapeutic interventions (Madkour, El-Hashash, Salem, & Mahmoud, 2018).
Wirkmechanismus
Target of Action
Without specific studies on this compound, it’s hard to identify its primary targets. Triazole compounds, which this molecule contains, are known for their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Triazoles generally work by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound would affect. Triazoles are known to affect the ergosterol biosynthesis pathway in fungi .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. For triazoles, the result is generally the disruption of fungal cell membrane integrity .
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-15-8-9-16(2)18(12-15)14-33-25-28-27-24-29(3)23(32)20-11-10-17(13-21(20)30(24)25)22(31)26-19-6-4-5-7-19/h8-13,19H,4-7,14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGAECSWZCGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

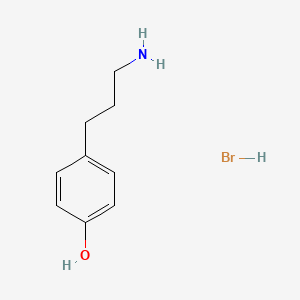
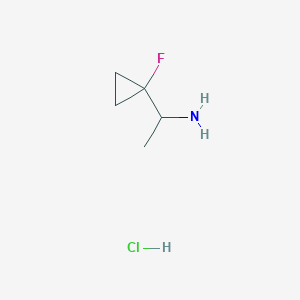
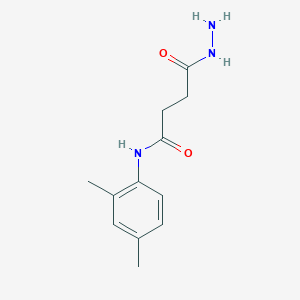
![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B2944112.png)
![6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile](/img/structure/B2944113.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2944114.png)
![(4-Methoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2944116.png)
![2-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2944117.png)
